An In-depth Technical Guide to Keto-D-fructose Phthalazin-1-ylhydrazone
An In-depth Technical Guide to Keto-D-fructose Phthalazin-1-ylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-D-fructose Phthalazin-1-ylhydrazone is a specialized biochemical reagent primarily utilized in the field of glycobiology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its principal application as a chemical probe for the modification and analysis of carbohydrates. Due to the limited availability of peer-reviewed biological data, this document focuses on the established chemical principles of hydrazone-based labeling and the general workflows for its use in a research setting.
Introduction
Keto-D-fructose Phthalazin-1-ylhydrazone is a derivative of D-fructose and phthalazin-1-ylhydrazine. It belongs to a class of compounds known as hydrazones, which are formed by the reaction of a hydrazine (B178648) with an aldehyde or a ketone. In this case, the ketone group of keto-D-fructose reacts with the hydrazine group of phthalazin-1-ylhydrazine. This compound serves as a tool for the chemical modification of polysaccharides, oligosaccharides, and glycosylated proteins.[1] The phthalazine (B143731) moiety can introduce a stable, UV-active or fluorescent tag, or a reactive handle for further chemical modifications. The fructose (B13574) component provides solubility and can influence interactions with biological systems. While derivatives of phthalazine have been explored for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, Keto-D-fructose Phthalazin-1-ylhydrazone itself is primarily positioned as a research tool in glycobiology and proteomics.[2][3][4]
Chemical and Physical Properties
The fundamental properties of Keto-D-fructose Phthalazin-1-ylhydrazone are summarized in the table below. This information is critical for its handling, storage, and use in experimental protocols.
| Property | Value | Reference |
| CAS Number | 1082040-10-5 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₄O₅ | [2] |
| Molecular Weight | 322.32 g/mol | [2] |
| Appearance | Not specified in literature; likely a solid | |
| Solubility | Not specified in literature; expected to have some aqueous solubility due to the fructose moiety | |
| Storage | Not specified in literature; typically, such compounds are stored in a cool, dry, and dark place. |
Synthesis
The synthesis of Keto-D-fructose Phthalazin-1-ylhydrazone involves a condensation reaction between keto-D-fructose and phthalazin-1-ylhydrazine. This reaction is a standard method for the formation of hydrazones from ketones and hydrazines.
Caption: Synthesis of Keto-D-fructose Phthalazin-1-ylhydrazone.
Experimental Protocol: General Synthesis of Hydrazones
While a specific protocol for Keto-D-fructose Phthalazin-1-ylhydrazone is not available in the public domain, a general procedure for hydrazone formation from a ketone and a hydrazine is as follows:
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Dissolution: Dissolve equimolar amounts of the ketone (Keto-D-fructose) and the hydrazine (Phthalazin-1-ylhydrazine) in a suitable solvent, such as ethanol (B145695) or a buffered aqueous solution.
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Reaction: The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Purification: Upon completion of the reaction, the product can be isolated by precipitation, filtration, or extraction. Further purification can be achieved by recrystallization or column chromatography to obtain the pure hydrazone.
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Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Applications in Glycobiology and Proteomics
The primary application of Keto-D-fructose Phthalazin-1-ylhydrazone is in the labeling and modification of carbohydrates and glycoconjugates. This is based on the reactivity of the hydrazone linkage, which can be formed with aldehydes or ketones present on the carbohydrate molecules.
Mechanism of Carbohydrate Labeling
Many carbohydrates, particularly reducing sugars, exist in equilibrium between a cyclic hemiacetal form and an open-chain form which contains a free aldehyde or ketone group. This carbonyl group can react with the hydrazine moiety of a labeling reagent to form a stable hydrazone bond. For glycoproteins, the glycan portion can be chemically or enzymatically modified to introduce a reactive carbonyl group for labeling.
Caption: Carbohydrate labeling with Keto-D-fructose Phthalazin-1-ylhydrazone.
Experimental Workflow for Glycoprotein (B1211001) Labeling
The following is a generalized workflow for the labeling of glycoproteins using a hydrazone-based chemical probe.
Caption: Workflow for glycoprotein labeling.
Potential Downstream Analyses
Once a glycoconjugate is labeled with Keto-D-fructose Phthalazin-1-ylhydrazone, a variety of analytical techniques can be employed to study its structure and function:
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Mass Spectrometry (MS): The labeled glycans can be analyzed by MS to determine their mass and fragmentation patterns, aiding in structural elucidation.
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High-Performance Liquid Chromatography (HPLC): The phthalazine group can serve as a chromophore for UV detection in HPLC, allowing for the separation and quantification of labeled glycans.
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Fluorescence Microscopy: If the phthalazine moiety is fluorescent or can be further modified with a fluorescent tag, it can be used for imaging the localization of glycoconjugates in cells and tissues.
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Affinity Purification: The fructose part of the molecule could potentially be used as a ligand for affinity purification of glycan-binding proteins.
Signaling Pathways and Biological Activity
Currently, there is no publicly available peer-reviewed literature that describes a specific signaling pathway modulated by Keto-D-fructose Phthalazin-1-ylhydrazone or details its biological activity beyond its role as a chemical probe. The biological activities reported for other phthalazine derivatives, such as anticancer and anti-inflammatory effects, have not been documented for this specific glycoconjugate.[3] Therefore, its primary role remains in the realm of analytical and chemical glycobiology.
Conclusion
Keto-D-fructose Phthalazin-1-ylhydrazone is a valuable tool for researchers in glycobiology and related fields. Its utility lies in its ability to selectively label and modify carbohydrates, enabling their detection and analysis. While the full extent of its biological properties is not yet characterized in the scientific literature, its application as a chemical probe provides a powerful method for investigating the complex world of glycans. Further research is needed to explore any potential pharmacological activities of this compound.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on currently available data from chemical suppliers and general principles of organic chemistry and glycobiology. The absence of extensive peer-reviewed studies on this specific compound should be noted, and any experimental use should be preceded by a thorough literature search and appropriate safety precautions.
References
- 1. Keto-D-fructose phthalazin-1-ylhydrazone | 1082040-10-5 | MK07237 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review | مواقع أعضاء هيئة التدريس [faculty.ksu.edu.sa]
- 4. medchemexpress.com [medchemexpress.com]
